Cas no 2171193-75-0 ((2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)

(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a chiral, brominated phenylalanine derivative protected by a fluorenylmethoxycarbonyl (Fmoc) group. Its key structural features include a stereocenter at the 2-position of the butanoic acid chain and a bromine substituent at the meta position of the phenyl ring, enhancing its utility in peptide synthesis and medicinal chemistry applications. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing brominated aromatic moieties into peptide backbones, facilitating further functionalization via cross-coupling reactions. Its high purity and defined stereochemistry make it suitable for research in drug discovery and biochemical studies.
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid structure
2171193-75-0 structure
Product Name:(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
CAS No:2171193-75-0
MF:C26H23BrN2O5
MW:523.375226259232
CID:6300104
PubChem ID:165527540
Update Time:2025-08-05

(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
    • 2171193-75-0
    • (2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
    • EN300-1496482
    • Inchi: 1S/C26H23BrN2O5/c1-2-23(25(31)32)29-24(30)15-11-16(27)13-17(12-15)28-26(33)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,2,14H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m1/s1
    • InChI Key: BWZZMHYLLNVHCI-HSZRJFAPSA-N
    • SMILES: BrC1=CC(C(N[C@@H](C(=O)O)CC)=O)=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 522.07903g/mol
  • Monoisotopic Mass: 522.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 105Ų

(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Pricemore >>

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Additional information on (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid

Introduction to (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic Acid (CAS No. 2171193-75-0)

The compound (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid, identified by its CAS number 2171193-75-0, represents a significant advancement in the field of pharmaceutical chemistry and drug development. This intricate molecular structure, characterized by its chiral center and multiple functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and biotechnology. The presence of a 3-bromo substituent on the phenyl ring, combined with an (9H-fluoren-9-yl)methoxycarbonyl group, suggests a high degree of synthetic complexity and specificity, which is often essential for achieving targeted biological activity.

In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules with advanced structural features aimed at enhancing therapeutic efficacy and minimizing side effects. The compound in question exemplifies this trend, as it integrates several key structural motifs that are known to contribute to favorable pharmacokinetic properties. Specifically, the fluoren-9-yl moiety is a common pharmacophore in drug design due to its ability to modulate protein interactions and improve metabolic stability. Meanwhile, the brominated phenyl ring can serve as a critical site for binding to biological targets, thereby influencing the compound's overall pharmacological profile.

The amide linkage in the molecule, formed between the phenylformamido group and the butanoic acid moiety, is another important feature that warrants detailed examination. Amides are well-documented in medicinal chemistry for their role as bioisosters of other functional groups, offering a balance between solubility and lipophilicity. This particular amide structure may contribute to improved oral bioavailability and reduced systemic toxicity, which are critical factors in drug development. Furthermore, the presence of a chiral center at the second carbon atom ((2R)) indicates that this compound could exhibit enantioselective behavior, a phenomenon that is increasingly recognized as important in determining drug efficacy and safety.

Current research in the field of chemical biology has highlighted the significance of molecular diversity in drug discovery pipelines. The compound's unique combination of substituents makes it a promising candidate for further investigation into its biological activities. For instance, studies have shown that molecules containing fluorene derivatives can interact with various enzymes and receptors, potentially leading to applications in treating neurological disorders or cancer. Similarly, brominated aromatic compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. The synergistic effects of these structural elements may result in a multifunctional therapeutic agent with broad applicability.

Advances in computational chemistry have also played a pivotal role in optimizing such complex molecules. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity, thereby accelerating the drug development process. In the case of (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid, computational studies could help elucidate its binding interactions with potential target proteins. This information is crucial for designing derivatives with enhanced potency or selectivity.

Additionally, the growing emphasis on green chemistry principles has prompted researchers to explore sustainable synthetic routes for complex molecules like this one. Traditional synthetic methods often involve multiple steps and harsh conditions, which can be environmentally unsustainable. However, recent innovations in catalytic chemistry have enabled more efficient and eco-friendly production processes. For instance, transition metal-catalyzed cross-coupling reactions can be used to construct complex aromatic systems with high precision and yield. Such advancements not only reduce waste but also lower costs associated with drug production.

The therapeutic potential of this compound is further underscored by its structural similarity to known bioactive agents. By leveraging existing knowledge about related molecules, researchers can make informed predictions about its pharmacological effects. For example, analogs containing fluorene derivatives have been investigated for their ability to modulate neurotransmitter release or inhibit enzyme activity relevant to metabolic diseases. Similarly, brominated phenyl compounds have shown promise in treating inflammatory conditions by interacting with specific signaling pathways.

In conclusion, (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid (CAS No. 2171193-75-0) represents a compelling example of how sophisticated molecular design can lead to novel therapeutic agents. Its intricate structure combines multiple pharmacophoric elements that are likely to contribute to its biological activity while maintaining favorable pharmacokinetic properties. As research continues to uncover new applications for this type of compound, it holds significant promise for addressing unmet medical needs across various therapeutic areas.

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